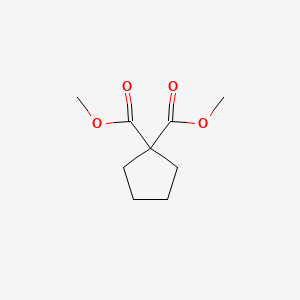

Dimethyl cyclopentane-1,1-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclopentane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWFABKKWDZKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504273 | |

| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74090-15-6 | |

| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl cyclopentane-1,1-dicarboxylate synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Dimethyl Cyclopentane-1,1-dicarboxylate

Abstract

This compound is a valuable cyclic diester intermediate in organic synthesis, serving as a cornerstone for the construction of more complex molecular architectures, including spirocycles and derivatives of cyclopentanone. Its synthesis is a classic illustration of intramolecular cyclization, demonstrating fundamental principles of reactivity and conformational stability. This guide provides a detailed exploration of the predominant synthesis mechanism, the intramolecular dialkylation of dimethyl malonate, offering field-proven insights for researchers and drug development professionals. We will dissect the causality behind experimental choices, present a robust, self-validating protocol, and ground the discussion in established chemical principles.

Introduction: Strategic Importance and Retrosynthesis

The gem-dicarboxylate moiety on a cyclopentane framework is a versatile synthetic handle. It can be hydrolyzed and decarboxylated to yield cyclopentanecarboxylic acid, or one ester group can be selectively removed to produce cyclopentanecarboxylate derivatives. This structural motif is a precursor for various pharmacologically relevant scaffolds.

A logical retrosynthetic analysis of the target molecule points to a disconnection at the C-C bonds adjacent to the quaternary carbon, revealing a linear C4 chain and a malonic ester fragment. This suggests a synthesis strategy involving the reaction of dimethyl malonate with a 1,4-dihaloalkane.

Figure 1: Retrosynthetic analysis for this compound.

Core Mechanism: The Intramolecular Malonic Ester Synthesis

The most reliable and widely employed method for synthesizing this compound is the base-mediated reaction of dimethyl malonate with 1,4-dibromobutane. The reaction proceeds through a tandem alkylation-cyclization sequence.

Step 1: Formation of the Malonate Enolate

The reaction is initiated by the deprotonation of dimethyl malonate. The α-protons of malonic esters are significantly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting carbanion (enolate) by the two adjacent carbonyl groups.

-

Choice of Base: A strong, non-nucleophilic base is critical to ensure complete and rapid deprotonation without competing side reactions like saponification. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the malonate, producing hydrogen gas which evolves from the reaction, driving the equilibrium forward. Sodium ethoxide (NaOEt) is also commonly used, though the equilibrium is less favorable.

Step 2: Intermolecular S_N2 Alkylation

The highly nucleophilic malonate enolate then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a classic S_N2 reaction. This step forms the first C-C bond, yielding dimethyl 2-(4-bromobutyl)malonate.

-

Experimental Consideration: To favor this mono-alkylation product, the reaction is typically run with an excess of the dihaloalkane, although for this tandem procedure, stoichiometric amounts are common. The reaction is performed in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to solvate the cation of the base and facilitate the S_N2 pathway.

Step 3: Second Deprotonation and Intramolecular Cyclization

A second equivalent of base deprotonates the remaining acidic α-proton on the mono-alkylated intermediate. The resulting enolate is now tethered to an electrophilic alkyl bromide. The subsequent intramolecular S_N2 attack closes the ring.

-

Thermodynamic & Kinetic Favorability: The formation of a five-membered ring is both kinetically and thermodynamically favorable. The proximity of the reactive centers (a 1,5-relationship) leads to a high effective molarity, increasing the rate of the intramolecular reaction over competing intermolecular polymerization. Furthermore, cyclopentane has low angle and torsional strain, making the product stable.

Figure 2: High-level mechanistic pathway for the synthesis.

Validated Experimental Protocol

This protocol provides a self-validating workflow for the synthesis, purification, and characterization of the target compound.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Purpose |

| Sodium Hydride (60% disp.) | 40.00 | 0.22 mol | 2.2 | Base |

| Dimethyl Malonate | 132.12 | 0.10 mol | 1.0 | Nucleophile Precursor |

| 1,4-Dibromobutane | 215.90 | 0.10 mol | 1.0 | Electrophile |

| Anhydrous DMF | - | 250 mL | - | Solvent |

| Diethyl Ether | - | - | - | Extraction Solvent |

| Saturated NH4Cl (aq) | - | - | - | Quenching Agent |

| Brine | - | - | - | Washing Agent |

Step-by-Step Procedure

-

Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a pressure-equalizing dropping funnel. The glassware must be oven-dried to ensure anhydrous conditions.

-

Base Suspension: Sodium hydride (8.8 g of 60% dispersion, 0.22 mol) is carefully weighed and washed with hexanes to remove mineral oil, then suspended in 150 mL of anhydrous DMF.

-

First Deprotonation: Dimethyl malonate (13.2 g, 0.10 mol) is dissolved in 50 mL of DMF and added dropwise to the NaH suspension at 0 °C over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases.

-

First Alkylation: 1,4-Dibromobutane (21.6 g, 0.10 mol) in 50 mL of DMF is added dropwise over 30 minutes. The reaction mixture is heated to 80 °C and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling to room temperature, the second portion of sodium hydride is added (this step is often combined with the first by using all NaH at the beginning). The mixture is then heated to 100-120 °C for an additional 6-8 hours to drive the intramolecular cyclization.

-

Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield the final product as a colorless oil.

Characterization

-

¹H NMR: Peaks corresponding to the methyl ester protons (singlet, ~3.7 ppm) and the cyclopentane ring protons (multiplets, ~1.8-2.2 ppm) are expected.

-

¹³C NMR: Resonances for the carbonyl carbons (~172 ppm), the quaternary carbon (~58 ppm), the ester methyl carbons (~52 ppm), and the cyclopentane ring carbons will be present.

-

IR Spectroscopy: A strong C=O stretching band around 1735 cm⁻¹ is characteristic of the ester functional groups.

Conclusion

The intramolecular dialkylation of dimethyl malonate provides a robust and efficient pathway to this compound. By understanding the underlying mechanistic principles—enolate formation, S_N2 reactivity, and the thermodynamics of ring closure—researchers can reliably execute and optimize this valuable transformation. The protocol described herein is a testament to the elegance and power of classical organic reactions in building complex molecular frameworks essential for modern chemical and pharmaceutical research.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

-

Poon, K. W. C., & Dudley, G. B. (2006). A Tandem Alkylation/Allylation of Dimethyl Malonate. Journal of Chemical Education, 83(9), 1360. [Link]

A Technical Guide to Alternative Synthetic Routes for Dimethyl Cyclopentane-1,1-dicarboxylate

Introduction: The Significance of a Versatile Scaffold

Dimethyl cyclopentane-1,1-dicarboxylate is a valuable gem-disubstituted cycloalkane that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its rigid cyclopentane core, adorned with two reactive ester functionalities, provides a versatile scaffold for the construction of pharmaceuticals, agrochemicals, and materials with novel properties. The spatial arrangement of the ester groups makes it an ideal precursor for introducing quaternary carbon centers and for the elaboration into spirocyclic and fused-ring systems. Given its strategic importance, the development of efficient and scalable synthetic routes to this key intermediate is of paramount interest to the chemical research community.

This in-depth technical guide provides a comprehensive overview of the traditional synthetic methodology for this compound and explores more contemporary and alternative routes. By delving into the mechanistic underpinnings, experimental nuances, and comparative advantages of each approach, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement the most suitable synthetic strategy for their specific needs.

The Benchmark: Malonic Ester Synthesis

The classical and most recognized method for the preparation of this compound is the Malonic Ester Synthesis . This venerable reaction remains a staple in organic synthesis due to its reliability and the ready availability of starting materials.[1][2][3][4][5]

The core principle of this synthesis involves the alkylation of a malonic ester, typically diethyl or dimethyl malonate, with a suitable dihaloalkane.[1][4] The acidity of the α-protons of the malonic ester (pKa ≈ 13) allows for easy deprotonation by a moderately strong base, such as an alkoxide, to form a resonance-stabilized enolate.[5] This enolate then acts as a potent nucleophile, displacing the halides from the alkylating agent in a sequential double SN2 reaction to forge the cyclopentane ring.[2]

Reaction Workflow: Malonic Ester Synthesis

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Malonic Ester Synthesis

Materials:

-

Dimethyl malonate

-

1,4-dibromobutane

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Dimethyl malonate is added dropwise to the stirred ethoxide solution at room temperature to form the sodium salt of the malonate.[4][6]

-

1,4-dibromobutane is then added to the reaction mixture.

-

The reaction is heated to reflux for several hours to facilitate the intramolecular cyclization.[6] Progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated on a rotary evaporator, and the crude product is purified by vacuum distillation to yield this compound.

Causality and Field Insights:

The choice of sodium ethoxide as the base and ethanol as the solvent is a classic combination that prevents transesterification, as the ester groups of the malonate match the alkoxide base.[1] The use of a dihalide like 1,4-dibromobutane is crucial for the formation of the five-membered ring.[6] While this method is robust, a significant drawback can be the formation of polymeric side products and the potential for dialkylation if the reaction conditions are not carefully controlled.[1]

Alternative Synthetic Routes

While the malonic ester synthesis is a workhorse, several alternative strategies have been developed, each with its own set of advantages in terms of efficiency, atom economy, and functional group tolerance.

The Dieckmann Condensation

The Dieckmann Condensation is a powerful intramolecular Claisen condensation used to form cyclic β-keto esters, which are valuable precursors to this compound.[7][8][9][10] This reaction involves the base-catalyzed cyclization of a linear diester. For the synthesis of a cyclopentane ring system, a 1,6-diester is required.[10][11]

The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate.[8] Elimination of an alkoxide group yields the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation can lead to a cyclopentanone, which would then require further steps to introduce the second carboxyl group. However, a more direct approach involves the alkylation of the β-keto ester followed by further transformations.

Reaction Workflow: Dieckmann Condensation Approach

Caption: A potential workflow utilizing the Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation

Materials:

-

Dimethyl adipate

-

Sodium methoxide (NaOMe)

-

Anhydrous toluene

-

Dilute hydrochloric acid

-

Standard glassware for reflux and extraction

Procedure:

-

Sodium methoxide is suspended in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[12]

-

Dimethyl adipate is added dropwise to the stirred suspension at room temperature.[12]

-

The reaction mixture is heated to reflux for several hours. The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the reaction is quenched by the slow addition of dilute hydrochloric acid.[12]

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting methyl 2-oxocyclopentane-1-carboxylate can be purified by vacuum distillation. This intermediate requires further steps to be converted into this compound.

Causality and Field Insights:

The Dieckmann condensation is highly effective for forming five- and six-membered rings.[7][8][11] The choice of a non-protic solvent like toluene is common to avoid side reactions. The resulting β-keto ester is a versatile intermediate. However, this route is less direct than the malonic ester synthesis for obtaining the target molecule, as it requires additional steps to introduce the second ester group at the same carbon.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of cyclic olefins.[13][14] This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene.[13][14] For the synthesis of a precursor to this compound, a suitable diene bearing two ester groups is required. The resulting cyclopentene derivative can then be hydrogenated to the desired saturated cyclopentane.

Reaction Workflow: Ring-Closing Metathesis

Caption: Synthetic workflow via Ring-Closing Metathesis.

Experimental Protocol: Ring-Closing Metathesis

Materials:

-

A suitable acyclic diene precursor (e.g., Dimethyl 2,2-diallylmalonate)

-

Grubbs' catalyst (1st or 2nd generation)

-

Anhydrous dichloromethane (DCM) or toluene

-

Hydrogen gas

-

Palladium on carbon (Pd/C)

-

Standard glassware for inert atmosphere reactions and hydrogenation

Procedure (RCM Step):

-

The acyclic diene precursor is dissolved in anhydrous and degassed DCM or toluene under an inert atmosphere.

-

A catalytic amount of Grubbs' catalyst is added to the solution.

-

The reaction is stirred at room temperature or gently heated to reflux. The progress is monitored by TLC or GC-MS. The evolution of ethylene gas is a sign of reaction progression.[14]

-

Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography to isolate the cyclopentene derivative.

Procedure (Hydrogenation Step):

-

The purified cyclopentene derivative is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of Pd/C is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

Causality and Field Insights:

RCM offers excellent functional group tolerance and often proceeds under mild conditions with high yields.[14] The choice of catalyst (first or second generation Grubbs' catalyst) depends on the steric and electronic nature of the diene. A significant advantage of RCM is its atom economy, with ethylene being the only byproduct.[13] However, the cost of ruthenium catalysts can be a consideration for large-scale synthesis. The starting diene precursor needs to be synthesized, which adds to the overall step count.

Comparative Analysis of Synthetic Routes

| Feature | Malonic Ester Synthesis | Dieckmann Condensation | Ring-Closing Metathesis (RCM) |

| Starting Materials | Dimethyl malonate, 1,4-dihaloalkane | 1,6-Diester (e.g., Dimethyl adipate) | Acyclic diene diester |

| Key Transformation | Double SN2 alkylation | Intramolecular Claisen condensation | Olefin metathesis |

| Number of Steps | Typically 1-2 steps | Multi-step (requires further functionalization) | Multi-step (requires diene synthesis and hydrogenation) |

| Typical Yields | Moderate to Good | Good to Excellent (for the cyclization step) | Good to Excellent |

| Key Advantages | Well-established, readily available starting materials | Excellent for 5- and 6-membered ring formation | High functional group tolerance, mild conditions |

| Key Disadvantages | Potential for side reactions (polymerization, dialkylation) | Indirect route to the target molecule | Catalyst cost, requires synthesis of diene precursor |

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most appropriate synthetic route for this compound is a strategic decision that hinges on several factors, including the desired scale of the synthesis, cost considerations, available equipment, and the specific requirements of the target application.

-

The Malonic Ester Synthesis remains a highly practical and cost-effective choice for many applications, especially when high functional group tolerance is not a primary concern. Its long-standing history in organic synthesis speaks to its reliability.

-

The Dieckmann Condensation offers an elegant entry into the cyclopentane ring system, yielding a versatile β-keto ester intermediate. While it is not the most direct route to the title compound, it provides a valuable platform for the synthesis of other substituted cyclopentane derivatives.

-

Ring-Closing Metathesis represents a modern and powerful approach, particularly advantageous when mild reaction conditions and high functional group compatibility are essential. Despite the higher initial cost of the catalyst, the high yields and clean reaction profiles can make it an attractive option, especially in the context of complex molecule synthesis where protecting groups might otherwise be necessary.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the discerning researcher to make an informed decision and successfully synthesize this important chemical building block.

References

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Ring-closing metathesis. Retrieved from [Link]

- Fuson, R. C., & Cole, W. (1940). The Synthesis of 1,2-Ureylenecyclopentane and Related Compounds. Journal of the American Chemical Society, 62(6), 1576-1580.

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

-

Brainly. (2023, April 26). When a malonic ester synthesis is performed using excess base and 1,4-dibromobutane as the alkyl halide, an.... Retrieved from [Link]

- Kanemitsu, T., et al. (2018). Asymmetric Alkylation of Malonic Diester Under Phase-Transfer Conditions.

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

Baran, P. S. (2005, February 9). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]

- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

OSTI.GOV. (1986, May 10). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (2023, October 21). Malonic ester synthesis. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2010, December 3). Testing Phase Transfer Catalysts in a Malonic Ester Synthesis. Retrieved from [Link]

- Pozo C., J. (1961). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.

-

Organic Chemistry Tutor. (2023, December 9). Synthesis of Dimethyl Cyclopentane [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

- Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.

-

Toppr. (n.d.). Use the malonic ester synthesis to prepare the following carboxylic acid below. Retrieved from [Link]

- Katsube, J., & Matsui, M. (1969). Synthetic Studies on Cyclopentane Derivatives. Pt. 1. Alternative Routes to dl-prostaglandin-B1 and Dihydrojasmone. Agricultural and Biological Chemistry, 33(7), 1078-86.

-

Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester. Retrieved from [Link]

-

MDPI. (2019, October 13). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. organicreactions.org [organicreactions.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 14. Ring Closing Metathesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocol for the Dieckmann Condensation of Dimethyl Cyclopentane-1,1-dicarboxylate

Introduction: The Strategic Importance of the Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular carbon-carbon bond-forming reaction that enables the synthesis of cyclic β-keto esters from diesters.[1][2][3] This reaction, first reported by the German chemist Walter Dieckmann, is an intramolecular variant of the Claisen condensation.[2][3][4] It is particularly effective for the formation of sterically stable five- and six-membered rings, which are prevalent structural motifs in numerous natural products and pharmaceutically active compounds.[1][4][5] The resulting cyclic β-keto esters, such as 2-methoxycarbonylcyclopentanone, are versatile intermediates in organic synthesis.[6][7][8]

The successful execution of a Dieckmann condensation hinges on the careful selection of a strong, non-nucleophilic base and an appropriate solvent system to facilitate the intramolecular cyclization while minimizing side reactions.[4] This document provides a detailed protocol for the Dieckmann condensation of dimethyl cyclopentane-1,1-dicarboxylate, a substrate primed for the formation of a five-membered ring system. The causality behind each experimental choice is elucidated to provide researchers with a robust and reproducible methodology.

Reaction Mechanism and Rationale

The mechanism of the Dieckmann condensation mirrors that of the Claisen condensation.[4][5][9] The process is initiated by the deprotonation of an α-carbon of the diester by a strong base to form a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester. A crucial aspect of this reaction is that the product, a β-keto ester, is more acidic than the starting ester.[2] Therefore, the alkoxide generated in the final step deprotonates the β-keto ester, driving the reaction equilibrium towards the product. An acidic workup is then required to protonate the enolate and afford the final neutral product.[9][10]

Caption: Workflow of the Dieckmann Condensation.

Experimental Protocol: Synthesis of 2-Methoxycarbonylcyclopentanone

This protocol details a reliable method for the Dieckmann condensation of this compound using sodium hydride as the base in an aprotic solvent.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 6799-06-0 | 186.20 | 10.0 g | 53.7 |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 2.60 g | 65.0 |

| Anhydrous Toluene | 108-88-3 | 92.14 | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 50 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction | - |

Step-by-Step Procedure

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in oil, 2.60 g, 65.0 mmol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous toluene (100 mL) to the flask.

-

-

Addition of Substrate:

-

Dissolve this compound (10.0 g, 53.7 mmol) in anhydrous toluene (50 mL) and add it to the dropping funnel.

-

Add the substrate solution dropwise to the stirred suspension of sodium hydride over a period of 30 minutes at room temperature. The rate of addition should be controlled to maintain a gentle evolution of hydrogen gas.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain it for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

-

Quenching and Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases and the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 2-methoxycarbonylcyclopentanone can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Causality and Experimental Insights

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ester, driving the reaction forward.[4] The use of an alkoxide base corresponding to the ester (e.g., sodium methoxide for a methyl ester) can also be employed to avoid transesterification side reactions.

-

Solvent Selection: Anhydrous aprotic solvents like toluene or tetrahydrofuran (THF) are preferred as they do not react with the strong base and can effectively solvate the intermediates.[4] The reaction temperature is dictated by the boiling point of the chosen solvent.

-

Inert Atmosphere: The use of an inert atmosphere is critical as sodium hydride reacts violently with water and oxygen.

-

Acidic Workup: The final product, a β-keto ester, is deprotonated by the base under the reaction conditions. An acidic workup is essential to protonate the resulting enolate and isolate the neutral product.[9][10]

Data Interpretation and Characterization

The purified 2-methoxycarbonylcyclopentanone can be characterized by standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the methoxy group, the α-proton, and the protons of the cyclopentanone ring.

-

¹³C NMR: Expect signals for the two carbonyl carbons (ketone and ester), the methoxy carbon, and the carbons of the cyclopentanone ring.

-

IR Spectroscopy: Look for strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Troubleshooting and Side Reactions

-

Low Yield: Incomplete reaction can be due to insufficient reaction time or temperature, or deactivation of the base by moisture. Ensure all reagents and glassware are scrupulously dry.

-

Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the intramolecular Dieckmann condensation.[11] Adhering to the recommended solvent volume helps to favor the intramolecular pathway.

-

Hydrolysis: Premature quenching with water before acidification can lead to hydrolysis of the ester groups.

Conclusion

The Dieckmann condensation of this compound is a reliable and efficient method for the synthesis of 2-methoxycarbonylcyclopentanone. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this protocol to generate this valuable synthetic intermediate for applications in drug discovery and natural product synthesis.

References

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Potential of 2-Methoxy Carbonyl Cyclopentanone: A Supplier's Perspective. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Chemistry LibreTexts. Dieckmann Condensation. [Link]

-

Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]

-

Chemistry Learner. Dieckmann Condensation: Definition, Examples, and Mechanism. [Link]

-

The Organic Chemistry Tutor. Dieckmann Condensation. [Link]

-

The Organic Chemistry Tutor. Dieckmann Condensation Reaction Mechanism. [Link]

-

Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. [Link]

-

Chemsrc. 2-Methoxy carbonyl cyclopentanone | CAS#:10472-24-9. [Link]

-

Homework.Study.com. Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may use any required reagents. [Link]

-

The Organic Chemistry Tutor. Master The Dieckmann Condensation in 12 Minutes! [Link]

-

PharmaCompass.com. 2-Methoxy carbonyl cyclopentanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Chemistry LibreTexts. 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

Sources

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 6. nbinno.com [nbinno.com]

- 7. 2-Methoxy carbonyl cyclopentanone | CAS#:10472-24-9 | Chemsrc [chemsrc.com]

- 8. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]

- 9. Dieckmann Condensation: Definition, Examples, and Mechanism [chemistrylearner.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chemistnotes.com [chemistnotes.com]

Application Notes and Protocols for the Use of Dimethyl Cyclopentane-1,1-dicarboxylate in Spirocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Spirocycles, carbocyclic or heterocyclic systems characterized by a single shared atom between two rings, represent a privileged structural motif in medicinal chemistry and materials science. Their unique three-dimensional architecture offers novel vectoral arrangements for substituents, enabling fine-tuning of pharmacological and physicochemical properties. Dimethyl cyclopentane-1,1-dicarboxylate is a versatile and readily accessible building block for the construction of a variety of spirocyclic frameworks. The geminal diester functionality on the cyclopentane ring provides a strategic handle for the introduction of diverse functionalities and the subsequent formation of the second ring system. This guide provides an in-depth exploration of synthetic strategies and detailed protocols for the application of this compound in the synthesis of spirocycles, with a focus on creating both carbocyclic and heterocyclic systems.

Introduction: The Significance of Spirocycles and the Utility of this compound

The conformational rigidity and unique spatial arrangement of atoms in spirocycles make them highly sought-after scaffolds in drug discovery. This structural feature can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a spiro center can improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

This compound serves as an excellent starting material for spirocycle synthesis due to several key features:

-

Pre-installed Quaternary Center: The C1 position of the cyclopentane ring is a quaternary carbon, which becomes the spiro atom in the final product.

-

Reactive Handles: The two methyl ester groups are amenable to a wide range of chemical transformations, including hydrolysis, amidation, reduction, and alkylation.

-

Stereochemical Potential: While the starting material is achiral, the synthesis of spirocycles can introduce new stereocenters, opening avenues for the creation of chiral molecules with defined stereochemistry.

This document will detail several key synthetic strategies for leveraging these features in the construction of diverse spirocyclic systems.

Synthetic Strategies for Spirocycle Construction

The synthesis of spirocycles from this compound can be broadly categorized into two main approaches:

-

Strategy A: Functionalization followed by Intramolecular Cyclization: This involves the modification of the ester groups to introduce reactive chains that can subsequently undergo an intramolecular ring-closing reaction.

-

Strategy B: Intermolecular Condensation Reactions: This approach utilizes the reactivity of the cyclopentane ring or its derivatives in condensation reactions with other molecules to directly form the spirocyclic core.

The following sections will provide detailed protocols and mechanistic insights for specific examples within these strategies.

Application Protocol 1: Synthesis of Spiro[4.4]nonane-2,6-dione via Double Alkylation and Dieckmann Condensation

This protocol outlines a classic approach to the synthesis of a carbocyclic spirocycle. The strategy involves the sequential alkylation of the ester enolates followed by an intramolecular Dieckmann condensation to form the second five-membered ring.[1][2][3]

Scientific Principle:

The α-protons of the ester groups in this compound are not acidic. Therefore, initial functionalization requires transformation of the esters into a more reactive species. A common approach is the reduction to the corresponding diol, followed by conversion to a dihalide. This dihalide can then be used to alkylate a malonic ester, which, after hydrolysis and decarboxylation, yields a di-acid that can be re-esterified and cyclized. A more direct, albeit potentially lower-yielding, approach involves the direct alkylation of a related cyclopentane-1,1-dicarbonitrile. For the purpose of this protocol, we will outline a conceptually clear, multi-step sequence.

Experimental Workflow Diagram:

Caption: Workflow for Spiro[4.4]nonane-2,6-dione Synthesis.

Detailed Protocol:

Step 1: Reduction to Cyclopentane-1,1-dimethanol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield cyclopentane-1,1-dimethanol as a crude oil, which can be used in the next step without further purification.

Step 2: Bromination to 1,1-Bis(bromomethyl)cyclopentane

-

Dissolve cyclopentane-1,1-dimethanol (1.0 eq.) in anhydrous diethyl ether containing a catalytic amount of pyridine.

-

Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (2.2 eq.) dropwise with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 18 hours.

-

Pour the reaction mixture onto ice and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to afford 1,1-bis(bromomethyl)cyclopentane.

Step 3: Malonic Ester Synthesis

-

To a solution of sodium ethoxide (NaOEt) (2.2 eq.) in absolute ethanol, add diethyl malonate (2.2 eq.) dropwise at room temperature.

-

To this solution, add 1,1-bis(bromomethyl)cyclopentane (1.0 eq.) and heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield diethyl 2,2-(cyclopentane-1,1-diyl)dimalonate.

Step 4: Hydrolysis, Decarboxylation, Re-esterification, and Dieckmann Condensation

-

Hydrolyze the tetraester from the previous step by refluxing with an excess of aqueous sodium hydroxide.

-

Acidify the reaction mixture with concentrated hydrochloric acid and extract the resulting di-acid with ethyl acetate.

-

After drying and concentration, the di-acid is then re-esterified by refluxing in methanol with a catalytic amount of sulfuric acid.

-

The resulting dimethyl ester is then subjected to Dieckmann condensation by treating it with sodium methoxide in refluxing toluene to yield the β-keto ester.

-

Acidic workup followed by decarboxylation (heating in the presence of acid or base) will yield the final product, spiro[4.4]nonane-2,6-dione.

Data Summary Table:

| Step | Product | Reagents | Typical Yield |

| 1 | Cyclopentane-1,1-dimethanol | LiAlH₄ | >90% |

| 2 | 1,1-Bis(bromomethyl)cyclopentane | PBr₃ | 70-80% |

| 3 | Diethyl 2,2-(cyclopentane-1,1-diyl)dimalonate | Diethyl malonate, NaOEt | 60-70% |

| 4 | Spiro[4.4]nonane-2,6-dione | NaOH, H₃O⁺, SOCl₂/MeOH, NaOMe | 50-60% (from tetraester) |

Application Protocol 2: Synthesis of Spiro-Hydantoins

This protocol describes a plausible route to spiro-hydantoins, a class of heterocyclic compounds with significant biological activity. The synthesis is based on the Bucherer-Bergs reaction, adapted for a ketone precursor derived from this compound.[4][5][6][7]

Scientific Principle:

The core of this strategy is the conversion of one of the ester groups of the starting material into a ketone. This can be achieved through various methods, such as reaction with a Grignard reagent followed by oxidation. The resulting spiro[4.4]nonan-1-one can then undergo the Bucherer-Bergs reaction with an alkali metal cyanide and ammonium carbonate to form the spiro-hydantoin.

Experimental Workflow Diagram:

Caption: Proposed Workflow for Spiro-Hydantoin Synthesis.

Detailed Protocol:

Step 1: Selective Reduction to the Aldehyde

-

Cool a solution of this compound (1.0 eq.) in anhydrous toluene to -78 °C under an inert atmosphere.

-

Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq., 1.0 M in hexanes) dropwise over 1 hour, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Allow the mixture to warm to room temperature and filter through a pad of Celite.

-

Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Bucherer-Bergs Reaction

-

In a pressure vessel, combine the crude aldehyde from the previous step (1.0 eq.), potassium cyanide (KCN) (1.5 eq.), and ammonium carbonate ((NH₄)₂CO₃) (3.0 eq.) in a mixture of ethanol and water (1:1).

-

Seal the vessel and heat the mixture to 60-80 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and filter the resulting precipitate.

-

Wash the solid with cold water and ethanol, then dry under vacuum to afford the spiro-hydantoin product.

Data Summary Table:

| Step | Product | Reagents | Anticipated Yield |

| 1 | Methyl 1-formylcyclopentane-1-carboxylate | DIBAL-H | 70-85% |

| 2 | Spiro[cyclopentane-1,5'-hydantoin] | KCN, (NH₄)₂CO₃ | 50-70% |

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of spirocyclic compounds. The protocols outlined in this guide provide a foundation for researchers to explore the synthesis of both carbocyclic and heterocyclic spiro systems. The strategic placement of the geminal diester functionality allows for a multitude of synthetic transformations, making it an ideal scaffold for the construction of complex molecular architectures.

Future research in this area could focus on the development of enantioselective methods for the synthesis of chiral spirocycles from this achiral precursor. The use of chiral catalysts in alkylation or cyclization reactions could provide access to enantiomerically pure spiro compounds, which are of significant interest in drug discovery and development.

References

- Shaabani, A., Ghasemi, E., & Ghadami, B. (2015). Recent progress in the synthesis of spiro-hydantoin derivatives. Molecular Diversity, 19(4), 849–886.

- Popov, N., Geronikaki, A., & Soković, M. (2021). Spiro-hydantoins: A patent review.

- Ulak, R., & D'hooghe, M. (2020). Synthesis and applications of spiro-fused hydantoins. European Journal of Organic Chemistry, 2020(33), 5299-5317.

- Schaefer, J. P., & Bloomfield, J. J. (1967).

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

- Krapcho, A. P. (2007). The Krapcho decarboxylation of geminal diesters and related esters with halide anions. Tetrahedron, 63(42), 10413-10438.

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.

- Pinkey, P., & Kumar, V. (2013).

- Singh, R. K., & Danishefsky, S. (1975). A Stereospecific Total Synthesis of d,l-Camptothecin. Journal of Organic Chemistry, 40(20), 2969-2970.

- Wang, Z., & Tu, Y. (2024). Synthesis of spiro[4.4]nonane-containing functional organic molecules. Chinese Chemical Letters.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

-

Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

Sources

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]

- 5. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective Synthesis of Cyclopentanoids with Hydantoin and Isoxazoline Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Detailed Guide to the Alkylation of Dimethyl Cyclopentane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-Alkylation in Cyclopentane Scaffolds

The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active molecules, including prostaglandins, steroids, and various therapeutic agents. The precise functionalization of this scaffold is paramount in medicinal chemistry and drug development for fine-tuning pharmacological properties. The alkylation of dimethyl cyclopentane-1,1-dicarboxylate serves as a powerful and versatile method for introducing a wide range of alkyl substituents at the C1 position, creating a quaternary carbon center. This gem-dicarboxylate starting material possesses an acidic α-hydrogen, analogous to dimethyl malonate, which can be selectively removed by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, readily attacking an alkyl halide in a classic S(N)2 reaction to forge a new carbon-carbon bond. Subsequent hydrolysis and decarboxylation can then yield a mono-substituted cyclopentanecarboxylic acid, further expanding the synthetic utility of this procedure.[1][2] This application note provides a comprehensive experimental procedure for the mono-alkylation of this compound, detailing the underlying chemical principles, a step-by-step protocol, and critical considerations for successful execution.

Reaction Mechanism and Rationale

The alkylation of this compound proceeds through a two-step mechanism: enolate formation and nucleophilic substitution.

-

Enolate Formation: The reaction is initiated by the deprotonation of the acidic α-hydrogen located between the two carbonyl groups of the ester. The choice of base is critical; it must be strong enough to quantitatively deprotonate the dicarboxylate (pKa ≈ 13) without promoting undesirable side reactions such as saponification (hydrolysis) of the ester moieties.[3] Sodium hydride (NaH), a strong, non-nucleophilic base, is an excellent choice as it irreversibly deprotonates the substrate, driving the equilibrium towards the enolate. Alternatively, sodium ethoxide (NaOEt) in ethanol can be used, though care must be taken to use the corresponding alkoxide to the ester to prevent transesterification.[3] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms of the carbonyl groups, which enhances its nucleophilicity.

-

Nucleophilic Substitution (Alkylation): The generated enolate anion then acts as a nucleophile and attacks an alkyl halide (R-X) in a bimolecular nucleophilic substitution (S(_N)2) reaction. This step forms the new carbon-carbon bond. The efficiency of this step is dependent on the nature of the alkyl halide; primary and secondary halides are generally good substrates, while tertiary halides are prone to elimination reactions.

The overall transformation is a cornerstone of carbanion chemistry, providing a reliable method for constructing sterically hindered quaternary centers.

Caption: The two-step mechanism of alkylation: enolate formation and subsequent nucleophilic attack.

Experimental Protocol: Mono-alkylation of this compound

This protocol details a general procedure for the mono-alkylation of this compound using sodium hydride as the base and an alkyl iodide as the electrophile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Sigma-Aldrich | |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich | Highly reactive with water and protic solvents. Handle with care. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | EMD Millipore | Must be anhydrous. |

| Alkyl Iodide (e.g., Iodomethane, Iodoethane) | ≥99% | Sigma-Aldrich | |

| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific | For quenching the reaction. |

| Saturated Aqueous Sodium Chloride (Brine) | ACS Grade | Fisher Scientific | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | For drying the organic phase. |

| Round-bottom flask, three-neck | - | VWR | Oven-dried before use. |

| Condenser | - | VWR | |

| Magnetic stirrer and stir bar | - | VWR | |

| Syringes and needles | - | B-D | For transfer of anhydrous solvents and reagents. |

| Nitrogen or Argon gas supply | High Purity | Airgas | For maintaining an inert atmosphere. |

Step-by-Step Procedure

Caption: A streamlined workflow for the alkylation of this compound.

-

Preparation of the Reaction Apparatus:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen or argon inlet, and a rubber septum.

-

Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture. Allow the apparatus to cool to room temperature.

-

-

Enolate Formation:

-

Under a positive pressure of inert gas, carefully weigh and transfer sodium hydride (1.1 equivalents) to the reaction flask.

-

Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of the dicarboxylate to the stirred NaH suspension via syringe. Hydrogen gas will evolve.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional hour to ensure complete enolate formation.

-

-

Alkylation:

-

Cool the reaction mixture back down to 0 °C.

-

Slowly add the alkyl iodide (1.05 equivalents) to the reaction mixture via syringe.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).

-

Combine the organic extracts and wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-alkylated product.

-

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous conditions. Water will quench the enolate and react violently with sodium hydride.

-

Controlling Dialkylation: Dialkylation can be a competing side reaction. To favor mono-alkylation, it is crucial to use a slight excess of the starting dicarboxylate relative to the base and alkylating agent is not recommended here, but a careful control of stoichiometry (close to 1:1:1) is key. Slowly adding the alkylating agent to the pre-formed enolate can also help.

-

Choice of Base: While NaH is effective, other bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can also be used, often under milder conditions.[4]

-

Subsequent Transformations: The resulting alkylated this compound can be further transformed. For example, saponification with a base like KOH followed by acidification and heating will lead to decarboxylation, yielding a mono-alkylated cyclopentanecarboxylic acid.[2][5]

Conclusion

The alkylation of this compound is a robust and reliable method for the synthesis of functionalized cyclopentane derivatives. By carefully controlling the reaction conditions, particularly stoichiometry and the exclusion of water, high yields of the desired mono-alkylated products can be achieved. This protocol provides a solid foundation for researchers to explore the synthesis of novel cyclopentane-based molecules for applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.

Sources

The Versatile Scaffold: Applications of Dimethyl Cyclopentane-1,1-dicarboxylate in Medicinal Chemistry

Introduction: The Significance of the Cyclopentane Ring in Drug Design

In the landscape of medicinal chemistry, the cyclopentane ring stands out as a privileged scaffold. Its prevalence in a multitude of biologically active natural products and synthetic drugs is a testament to its utility.[1] The conformational flexibility of the cyclopentane ring, existing in dynamic equilibrium between envelope and half-chair forms, allows for the precise spatial presentation of substituents, a critical factor in optimizing interactions with biological targets.[2][3][4] This inherent stereochemical richness makes cyclopentane derivatives highly sought-after building blocks in the synthesis of novel therapeutic agents, particularly in the realm of antiviral drug discovery.[5]

This application note delves into the utility of Dimethyl cyclopentane-1,1-dicarboxylate as a strategic starting material for the synthesis of key intermediates destined for antiviral applications. While direct, multi-step syntheses of marketed drugs from this specific molecule are not widely documented, its chemical handles offer a gateway to valuable synthons. We will explore the transformation of this compound into versatile building blocks and outline their subsequent application in the construction of carbocyclic nucleoside analogues and spirocyclic systems, both of which are classes of compounds with significant therapeutic potential.

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is paramount for reaction design and optimization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | [3] |

| Molecular Weight | 186.21 g/mol | [3] |

| CAS Number | 74090-15-6 | [3] |

| Appearance | Colorless oil | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents |

Core Synthetic Transformation: From Dicarboxylate to Diol

A key strategic transformation to unlock the medicinal chemistry potential of this compound is its reduction to the corresponding diol, (Cyclopentane-1,1-diyl)dimethanol. This diol serves as a versatile intermediate, opening up avenues for further functionalization. The geminal diol arrangement provides a unique stereochemical and conformational constraint that can be exploited in drug design.

Protocol 1: Reduction of this compound to (Cyclopentane-1,1-diyl)dimethanol

This protocol is adapted from a similar procedure for the reduction of the corresponding diethyl ester.[6] The reduction is achieved using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).[7][8]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Ester: A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude (Cyclopentane-1,1-diyl)dimethanol.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to afford the pure diol.

Expected Yield: Based on similar reductions, yields in the range of 80-90% can be anticipated.[6]

Application in the Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[9] This modification confers increased metabolic stability by removing the labile glycosidic bond, while often retaining or enhancing antiviral activity.[5] The diol, (Cyclopentane-1,1-diyl)dimethanol, synthesized from this compound, serves as a valuable precursor for the construction of the carbocyclic core of these analogues.

Conceptual Workflow for Carbocyclic Nucleoside Synthesis

The following diagram illustrates a generalized workflow for the synthesis of carbocyclic nucleoside analogues starting from (Cyclopentane-1,1-diyl)dimethanol.

Caption: A generalized workflow for the synthesis of carbocyclic nucleosides.

Protocol 2: Conversion of (Cyclopentane-1,1-diyl)dimethanol to a Ditosylate Intermediate

This protocol describes the conversion of the diol to a more reactive species suitable for nucleophilic substitution with a nucleobase.

Materials:

-

(Cyclopentane-1,1-diyl)dimethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Ice bath

-

Standard glassware

Procedure:

-

A solution of (Cyclopentane-1,1-diyl)dimethanol (1 equivalent) in pyridine is cooled in an ice bath.

-

p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise, and the reaction is stirred at 0°C for 1 hour and then at room temperature overnight.

-

The reaction is quenched with water and extracted with dichloromethane.

-

The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.

-

The solvent is removed under reduced pressure to yield the ditosylate, which can be purified by chromatography.

Protocol 3: Alkylation of a Purine Base

This protocol outlines the coupling of the activated cyclopentane scaffold with a purine base, a key step in forming the carbocyclic nucleoside.[10][11][12]

Materials:

-

Cyclopentane-1,1-diyl ditosylate

-

Adenine (or other purine/pyrimidine base)

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware under a nitrogen atmosphere

Procedure:

-

To a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF, a solution of adenine (2 equivalents) in DMF is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 1 hour.

-

A solution of the cyclopentane-1,1-diyl ditosylate (1 equivalent) in DMF is added, and the reaction is heated to 80°C overnight.

-

The reaction is cooled, quenched with water, and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the protected carbocyclic nucleoside analogue.

Subsequent deprotection steps would yield the final carbocyclic nucleoside analogue. The antiviral activity of the synthesized compounds would then be evaluated in appropriate biological assays.

Application in the Synthesis of Spirocyclic Scaffolds

The gem-disubstituted nature of this compound and its derivatives makes them ideal precursors for the synthesis of spirocyclic compounds. Spirocycles are three-dimensional structures that are of increasing interest in medicinal chemistry due to their ability to introduce conformational rigidity and explore novel chemical space.[12][13][14]

Conceptual Workflow for Spiro-ether Synthesis

Caption: A conceptual workflow for the synthesis of spiro-ethers.

The diol intermediate, (Cyclopentane-1,1-diyl)dimethanol, can be used to construct spiro-ethers or other spiro-heterocycles, which may exhibit interesting biological activities, including antiviral properties.[15]

Conclusion

This compound, while not a direct precursor in many established drug syntheses, represents a valuable and underutilized starting material in medicinal chemistry. Its true potential is unlocked through strategic transformations, primarily through its reduction to (Cyclopentane-1,1-diyl)dimethanol. This key intermediate provides a conformationally constrained scaffold that is well-suited for the synthesis of carbocyclic nucleoside analogues and novel spirocyclic systems. The protocols and workflows outlined in this application note provide a roadmap for researchers to harness the synthetic utility of this compound in the quest for new and effective therapeutic agents. The inherent three-dimensionality of the cyclopentane ring, combined with the unique gem-disubstitution pattern, offers a compelling platform for the design of next-generation drugs.

References

-

Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & de Clercq, E. (2003). Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. Chemical and Pharmaceutical Bulletin, 51(9), 1060–1063. [Link]

-

Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. (2005). ResearchGate. [Link]

-

Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters. (n.d.). ResearchGate. [Link]

-

Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. [Link]

-

Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. (n.d.). PrepChem.com. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Leeds. [Link]

-

Structures, reagents and conditions for the synthesis of spiro... (n.d.). ResearchGate. [Link]

-

Qiao, L., Ma, L. T., Min, J. M., & Zhang, L. H. (1991). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 26(6), 420-425. [Link]

-

Janeba, Z., & Holý, A. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1103-1106. [Link]

-

Stereoselective Synthesis of Polysubstituted Spiropentanes. (2012). PubMed Central. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). PubMed Central. [Link]

-

Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]

-

Antiviral Activity of Diterpene Esters on Chikungunya Virus and HIV Replication. (2015). PubMed. [Link]

-

L-Valinol. (n.d.). Organic Syntheses. [Link]

-

Antiviral activity of Arthrospira-derived spirulan-like substances. (2016). PubMed. [Link]

-

Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022). MDPI. [Link]

-

Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed. [Link]

-

Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. (2021). American Chemical Society. [Link]

-

Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. (2014). PubMed. [Link]

-

Cyclopentane Synthesis. (2005). Baran Lab, Scripps Research. [Link]

-

Conformational Analysis. (n.d.). Drug Design Org. [Link]

-

This compound. (n.d.). Stenutz. [Link]

-

Conformational Analysis of Cyclopentane. (n.d.). Scribd. [Link]

-

Conformational analysis of cycloalkanes. (2018). ResearchGate. [Link]

- Preparation method of 1, 1-cyclopropane dimethanol. (2012).

-

Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines. (1972). PubMed. [Link]

-

High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. (2019). ResearchGate. [Link]

-

Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022). MDPI. [Link]

-

Visible light-induced direct alkylation of the purine C8–H bond with ethers. (2018). Royal Society of Chemistry. [Link]

-

Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (2020). ACS Publications. [Link]

-

(Cyclopentane-1,1-diyl)dimethanol. (2009). ResearchGate. [Link]

-

1,1-Dimethylcyclopentane. (n.d.). PubChem. [Link]

-

Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. (2018). ResearchGate. [Link]

-

Lactone Reduction with Lithium Aluminum Hydride. (2017). YouTube. [Link]

-

Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes. (2006). PubMed. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the alkylation of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polymerization Reactions Involving Dimethyl Cyclopentane-1,1-dicarboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of a Sterically Hindered Monomer

The field of polyester chemistry is mature, yet the quest for novel monomers that impart unique properties to the resulting polymers is perpetual. Dimethyl cyclopentane-1,1-dicarboxylate is a unique monomer due to the presence of a geminal diester functionality on a cyclopentane ring. This structural feature introduces significant steric hindrance and conformational rigidity, which can be expected to influence the polymerization process and the final properties of the polymer, such as thermal stability, mechanical strength, and degradation characteristics. The incorporation of such cycloaliphatic units into a polymer backbone is a known strategy to enhance thermal stability and mechanical performance.[1]

This guide provides a comprehensive overview of the polymerization of this compound, focusing on polycondensation via transesterification. It includes a plausible synthetic route for the monomer, detailed polymerization protocols, predicted polymer properties, and potential applications, particularly in the realm of specialty plastics and biomedical materials.

Part 1: Synthesis of this compound Monomer

The synthesis of this compound can be achieved through a malonic ester synthesis followed by cyclization. A representative procedure is outlined below, adapted from similar syntheses of cyclic dicarboxylates.[2][3]

Protocol 1: Monomer Synthesis

Objective: To synthesize this compound from dimethyl malonate and 1,4-dibromobutane.

Materials:

-

Dimethyl malonate

-

1,4-dibromobutane

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

Enolate Formation: Add dimethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

First Alkylation: Add 1,4-dibromobutane (1.0 eq) dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary. After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cyclization (Intramolecular Alkylation): After the initial reflux, add a second equivalent of sodium ethoxide to the reaction mixture to deprotonate the mono-alkylated intermediate. Continue to reflux for an additional 4-6 hours to facilitate intramolecular cyclization.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-